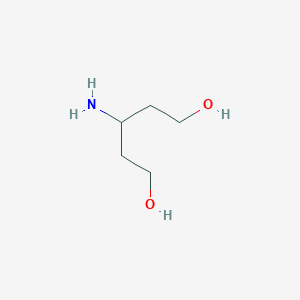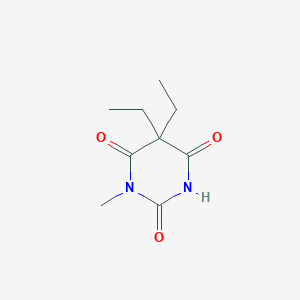
Bis(agmatine)oxalamide
Descripción general
Descripción
Bis(agmatine)oxalamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain .
Synthesis Analysis
A sustainable, new synthesis of oxalamides, by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex, is presented . The reverse hydrogenation reaction is also accomplished using the same catalyst .
Molecular Structure Analysis
Bis(agmatine)oxalamide is one of the six families of low-molecular-mass toxins in spider venoms . The exact molecular structure of Bis(agmatine)oxalamide is still being investigated .
Chemical Reactions Analysis
The synthesis of oxalamides is largely based on the reaction of oxalic acid with thionyl chloride to form oxalyl chloride followed by treatment with amines . Other methods such as oxidative carbonylation of amines using carbon monoxide and aminolysis of oxalates also lead to the formation of oxalamides .
Aplicaciones Científicas De Investigación
Venom Composition
- Bis(agmatine)oxalamide has been identified in venom from the hunting spider Plectreurys tristis. It is a major component but its specific function is still unknown, as it does not exhibit insecticidal or fungicidal activity in examined systems (Quistad, Lam, & Casida, 1993).
Gel Formation
- Bis(amino acid)- and bis(amino alcohol)oxalamide gelators are known for their strong intermolecular hydrogen bonding and lack of molecular symmetry, leading to their ability to form gels with both apolar and highly polar solvents. These compounds tend to organize into bilayers in gel assemblies, with their gelation properties influenced by the equilibrium between the assembled network and smaller dissolved gelator assemblies (Frkanec & Žinić, 2010).
- Certain bis(amino acid) oxalamide gelators can form thermo-reversible gels with various organic solvents and are also capable of forming gels with exceptional thermal stability with some solvents of medium and low polarity (Makarević et al., 2002).
Polyamine Research
- Agmatine, a biogenic amine related to bis(agmatine)oxalamide, plays a significant role in cellular proliferation and exhibits regulatory effects on cell proliferation and polyamine transport. It can induce oxidative stress in mitochondria at low concentrations and is considered as a regulator of cell death (Agostinelli et al., 2010).
Drug Delivery Applications
- Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored as novel carriers for dermal and topical drug delivery, demonstrating potential as a vehicle for non-steroidal anti-inflammatory drugs and indicating that their release profiles can be adjusted by selecting the appropriate gelator-FAE combination (Uzan et al., 2016).
Catalysis
- Bis(oxalamide) compounds are effective ligands in catalyzed coupling reactions, enhancing the efficiency of various chemical reactions (Zhou et al., 2015), (Bhunia, Kumar, & Ma, 2017).
Material Science
- Bis-oxalamide compounds have been used to clarify linear low-density polyethylene (LLDPE), reducing haze and affecting crystalline morphology (Wang et al., 2018).
Asymmetric Catalysis
- Chiral bis(amino alcohol)oxalamides have been used in enantioselective catalysis, specifically in the addition of diethylzinc to aldehydes (Blay et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNNDZUYUVWDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164769 | |
| Record name | Bis(agmatine)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(agmatine)oxalamide | |
CAS RN |
151368-32-0 | |
| Record name | Bis(agmatine)oxalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151368320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(agmatine)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
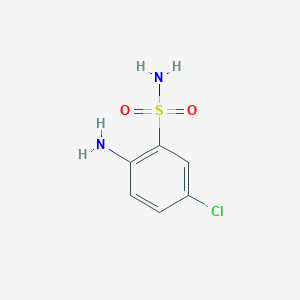

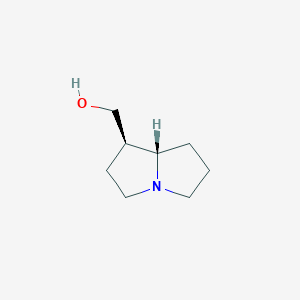
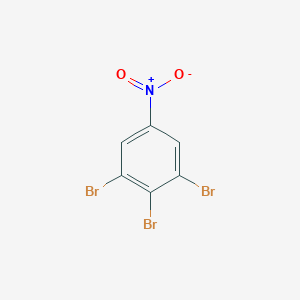
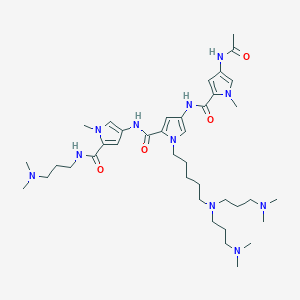
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)


